5-Ethynyl-benzo[1,3]dioxole

Catalog No.
S794346
CAS No.
57134-53-9
M.F
C9H6O2
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-benzo[1,3]dioxole

CAS Number

57134-53-9

Product Name

5-Ethynyl-benzo[1,3]dioxole

IUPAC Name

5-ethynyl-1,3-benzodioxole

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C9H6O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-5H,6H2

InChI Key

XMXCRJLWEKHZAV-UHFFFAOYSA-N

SMILES

C#CC1=CC2=C(C=C1)OCO2

Canonical SMILES

C#CC1=CC2=C(C=C1)OCO2
  • Potential applications based on structure

    The presence of the ethynyl group (-C≡CH) and the 1,3-benzodioxole ring suggests potential areas of exploration. Ethynyl groups are known for their reactivity in click chemistry reactions [], which are useful for creating new molecules and materials. The benzodioxole ring system is found in various biologically active compounds, including some with anticonvulsant and anti-ischemic properties []. However, further research is needed to determine if 5-Ethynyl-benzo[1,3]dioxole exhibits similar properties.

  • Availability for research

5-Ethynyl-benzo[1,3]dioxole is an organic compound characterized by its unique structure, which includes a benzo[1,3]dioxole moiety and an ethynyl functional group. Its molecular formula is C₉H₆O₂, and it features a fused dioxole ring that contributes to its chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its reactivity and structural attributes.

Typical of compounds containing alkyne and dioxole functionalities. Key reactions include:

  • Electrophilic Aromatic Substitution: The electron-rich dioxole ring can undergo electrophilic substitution, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: The ethynyl group can react with electrophiles through cycloaddition mechanisms, forming new cyclic structures.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as the Sonogashira reaction, to synthesize more complex organic molecules.

Research indicates that derivatives of 5-ethynyl-benzo[1,3]dioxole exhibit significant biological activities. Studies have shown:

  • Antimicrobial Properties: Compounds derived from this structure have demonstrated antibacterial activity against various strains, including those resistant to conventional antibiotics .
  • Cytotoxic Effects: Some derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and Hep3B (liver cancer), indicating potential for development as anticancer agents .

Several methods exist for synthesizing 5-ethynyl-benzo[1,3]dioxole. Common approaches include:

  • Starting from 1,3-benzodioxole: The synthesis typically involves the introduction of the ethynyl group through a substitution reaction or via a Sonogashira coupling reaction with an appropriate ethynyl halide.
  • Use of Catalysts: Transition metal catalysts are often employed to facilitate the coupling reactions necessary for forming the ethynyl bond.

5-Ethynyl-benzo[1,3]dioxole has various applications in:

  • Pharmaceutical Development: Its derivatives are explored for their potential use as antimicrobial and anticancer agents.
  • Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules due to its reactive alkyne functionality.

Interaction studies involving 5-ethynyl-benzo[1,3]dioxole focus on its binding affinity with biological targets. Preliminary findings suggest:

  • Receptor Binding: Compounds based on this structure may interact with specific receptors involved in cell signaling pathways, which could elucidate their mechanism of action in biological systems.
  • Inhibition Studies: The ability of these compounds to inhibit certain enzymes or biological pathways is under investigation to assess their therapeutic potential.

5-Ethynyl-benzo[1,3]dioxole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1,3-BenzodioxoleBasic dioxole structure without ethynylLimited bioactivity
5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazoleContains pyrazole moietyAntimicrobial activity
5-(2-Aminobenzodioxole)Amino substitution on dioxoleAnticancer properties
4-EthynylphenolEthynyl group attached to phenolAntioxidant activity

Uniqueness

The presence of the ethynyl group in 5-ethynyl-benzo[1,3]dioxole enhances its reactivity compared to other benzodioxole derivatives. This unique feature allows it to participate in more diverse

The synthesis of 5-Ethynyl-benzodioxole emerged from industrial efforts to develop cost-effective routes for benzodioxole derivatives. Early patents, such as CN1332736A (1999), described multi-step processes for synthesizing 5-(α-hydroxyalkyl)benzodioxols, highlighting their utility in perfumery and agrochemicals. The ethynyl-substituted variant gained prominence in the 2000s as a precursor for cross-coupling reactions, particularly in palladium-catalyzed transformations like the Sonogashira reaction. Its discovery aligned with the broader push toward modular synthesis of complex natural products and functional materials.

Nomenclature and Classification

The compound is systematically named 5-ethynyl-1,3-benzodioxole (IUPAC), with alternative designations including 5-Ethynylbenzo[d]dioxole (CAS: 57134-53-9). Structurally, it belongs to the benzodioxole family, characterized by a fused benzene ring and 1,3-dioxole moiety. The ethynyl (-C≡CH) group at the 5-position classifies it as an aryl acetylene, enabling diverse reactivity profiles.

Significance in Organic Chemistry Research

This compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and materials. Its ethynyl group facilitates carbon-carbon bond-forming reactions, while the benzodioxole ring enhances electronic stability. Recent applications include synthesizing benzo[c]phenanthridine alkaloids and unsymmetrical 2,5-diarylthiophenes.

XLogP3

2.2

Other CAS

57134-53-9

Wikipedia

5-Ethynylbenzo-1,3-dioxole

Dates

Last modified: 08-15-2023

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